(1S,2R,1'S,2'R)-doxacurium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

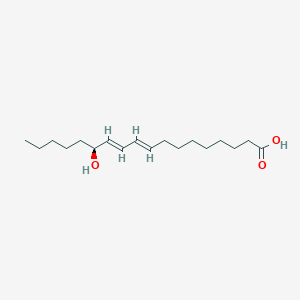

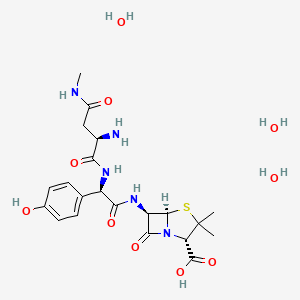

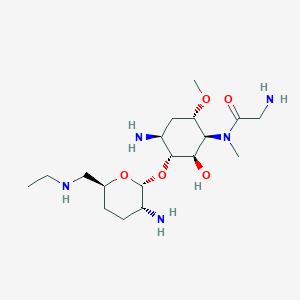

(1S,2R,1'S,2'R)-doxacurium is the (1S,2R,1'S,2'R)-diastereoisomer of doxacurium. It is a quaternary ammonium ion, a diester and a succinate ester. It is an enantiomer of a (1R,2S,1'R,2'S)-doxacurium.

Applications De Recherche Scientifique

Neuromuscular Blocking Properties

Doxacurium, a bis-quaternary benzyl-isoquinolinium diester nondepolarizing neuromuscular blocking compound, is known for its minimal hydrolysis by human plasma cholinesterase. Studies have shown its effectiveness in providing sustained neuromuscular blockade without significant cardiovascular effects, making it suitable for surgical procedures (Basta et al., 1988). It has been compared with pancuronium, another neuromuscular blocker, and found to have similar durations of action at equipotent doses (Faulds & Clissold, 1991).

Hemodynamic Effects

In cardiac patients, doxacurium chloride has been observed to have no clinically significant effect on hemodynamic variables, even at doses up to three times its effective dose, making it a potentially useful drug for patients with limited cardiac reserve undergoing prolonged operations (Stoops et al., 1988).

Application in Different Patient Groups

Doxacurium's pharmacokinetics and dynamics have been studied across various groups, including young and elderly patients, showing that it can be administered in similar dosage regimens to both groups (Dresner et al., 1990). It has also been used effectively in children and in patients with renal or hepatic failure, indicating its versatility and safety in different patient populations (Reich et al., 1989).

Safety and Efficacy

The absence of clinically significant cardiovascular effects and the relative lack of histamine release suggest that doxacurium is suitable for use in high-risk patient groups. This feature, along with its ability to produce effective muscle relaxation, makes it a preferred agent for surgeries of longer duration (Goudsouzian et al., 1989).

Pharmacological Comparison

Comparisons with other nondepolarising neuromuscular blockers, particularly cardiostable agents, have shown doxacurium's ability to provide sustained muscle relaxation without affecting the cardiovascular system or inducing histamine release (Denman et al., 1996).

Propriétés

Formule moléculaire |

C56H78N2O16+2 |

|---|---|

Poids moléculaire |

1035.2 g/mol |

Nom IUPAC |

bis[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |

InChI |

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2/t39-,40-,57-,58-/m0/s1 |

Clé InChI |

GBLRQXKSCRCLBZ-AJSYEDJNSA-N |

SMILES isomérique |

C[N@@+]1(CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)

![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)

![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)

![N-[(1,3,4,6,7,11bbeta-Hexahydro-2H-benzo[a]quinolizin)-2alpha-yl]-N-methyl-1-propanesulfonamide](/img/structure/B1253801.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)